Cytochalasin F

Description

Properties

IUPAC Name |

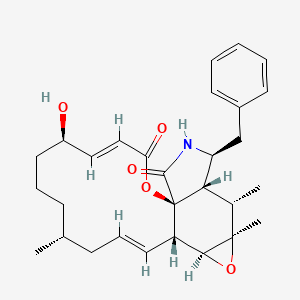

(1S,4E,6R,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-6-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37NO5/c1-18-9-7-13-21(31)15-16-24(32)34-29-22(14-8-10-18)26-28(3,35-26)19(2)25(29)23(30-27(29)33)17-20-11-5-4-6-12-20/h4-6,8,11-12,14-16,18-19,21-23,25-26,31H,7,9-10,13,17H2,1-3H3,(H,30,33)/b14-8+,16-15+/t18-,19+,21-,22+,23+,25+,26+,28-,29-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWYFIYZAZBQGQ-QJMMVEIUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C=CC(=O)OC23C(C=CC1)C4C(O4)(C(C2C(NC3=O)CC5=CC=CC=C5)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H](/C=C/C(=O)O[C@]23[C@@H](/C=C/C1)[C@H]4[C@](O4)([C@H]([C@H]2[C@@H](NC3=O)CC5=CC=CC=C5)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317361 | |

| Record name | Cytochalasin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36084-18-1 | |

| Record name | Cytochalasin F | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36084-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytochalasin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036084181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytochalasin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYTOCHALASIN F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O75KLH41XO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Fungal Origins and Biochemical Profile of Cytochalasin F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the origins of Cytochalasin F, a potent fungal metabolite belonging to the diverse family of cytochalasans. This document provides a comprehensive overview of its producing organisms, biosynthetic pathway, quantitative production data, and detailed experimental protocols for its isolation and functional characterization. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, cell biology, and drug discovery.

Fungal Origin and Discovery

This compound is a naturally occurring secondary metabolite produced by various species of fungi. First identified as a member of the cytochalasan family, these compounds are known for their profound effects on the eukaryotic cytoskeleton, primarily through the inhibition of actin polymerization.[1]

Initial isolations and subsequent studies have identified the endophytic fungus Preussia similis (strain DSM 32328) as a notable producer of this compound.[2] This fungus was originally isolated from the healthy roots of the medicinal plant Globularia alypum. Further research has also pointed to other fungal sources, highlighting the widespread distribution of cytochalasan-producing capabilities within the fungal kingdom. Cytochalasans, as a class, are frequently isolated from genera such as Aspergillus, Penicillium, Chaetomium, and Xylaria.[3][4]

Biosynthesis of this compound

The biosynthesis of cytochalasans, including this compound, is a complex process orchestrated by a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) assembly line.[3] This enzymatic machinery combines building blocks from both fatty acid and amino acid metabolism to generate the characteristic fused macrocyclic and isoindolone core structure of the cytochalasan scaffold.

While a specific biosynthetic gene cluster for this compound has not been explicitly elucidated, the general pathway for related cytochalasans provides a well-established model. The process can be broadly divided into the following key stages:

-

Polyketide Chain Assembly: A Type I iterative PKS initiates the synthesis by sequentially condensing malonyl-CoA extender units to form a polyketide chain.

-

Amino Acid Incorporation: An NRPS module selects and activates a specific amino acid, in the case of most cytochalasins, phenylalanine, which is then condensed with the polyketide chain.

-

Cyclization and Ring Formation: The hybrid polyketide-amino acid intermediate undergoes a series of cyclization reactions, including a key intramolecular Diels-Alder reaction, to form the characteristic perhydroisoindolone and macrocyclic rings.

-

Tailoring Modifications: A suite of tailoring enzymes, such as P450 monooxygenases, reductases, and transferases, modify the core scaffold to produce the diverse array of cytochalasan structures, including the specific functional groups present in this compound.

The following diagram illustrates the generalized biosynthetic pathway leading to the cytochalasan core.

Malonyl_CoA [label="Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Phenylalanine [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; PKS [label="Polyketide Synthase (PKS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NRPS [label="Non-Ribosomal Peptide\nSynthetase (NRPS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hybrid_Intermediate [label="Polyketide-Amino Acid\nHybrid Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Intramolecular\nDiels-Alder Cyclization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Core_Scaffold [label="Cytochalasan Core Scaffold", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Tailoring_Enzymes [label="Tailoring Enzymes\n(P450s, Reductases, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytochalasin_F [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Malonyl_CoA -> PKS; PKS -> Hybrid_Intermediate; Phenylalanine -> NRPS; NRPS -> Hybrid_Intermediate; Hybrid_Intermediate -> Cyclization; Cyclization -> Core_Scaffold; Core_Scaffold -> Tailoring_Enzymes; Tailoring_Enzymes -> Cytochalasin_F; }

Caption: Generalized biosynthetic pathway of cytochalasans.Quantitative Data

The production of this compound can be influenced by the fungal strain, culture conditions, and extraction methodology. The following table summarizes available quantitative data for this compound and related compounds for comparative purposes.

| Compound | Producing Organism | Yield | IC50 Value | Cell Line | Reference |

| This compound | Preussia similis DSM 32328 | 0.8 mg from 256 mg crude extract | Not Reported | - | |

| Cytochalasin B | Preussia similis DSM 32328 | 17.8 mg from 256 mg crude extract | Not Reported | - | |

| Deoxaphomin | Preussia similis DSM 32328 | 5 mg from 256 mg crude extract | Not Reported | - | |

| Cytochalasin D | Zygosporium masonii | Not Reported | 2.36 µM | MRC5 |

Experimental Protocols

Fungal Cultivation and Extraction for this compound Production

This protocol is adapted from methodologies used for the cultivation of Preussia similis and other cytochalasan-producing fungi.

Materials:

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Erlenmeyer flasks

-

Shaker incubator

-

Ethyl acetate (B1210297) (EtOAc)

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

Strain Activation: Aseptically transfer a culture of Preussia similis DSM 32328 onto fresh PDA plates. Incubate at 25°C for 7-10 days, or until sufficient mycelial growth is observed.

-

Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of PDB with several mycelial plugs from the PDA plate. Incubate at 25°C on a rotary shaker at 150 rpm for 5-7 days.

-

Production Culture: Inoculate 1 L Erlenmeyer flasks, each containing 400 mL of PDB, with 10 mL of the seed culture. Incubate under the same conditions as the seed culture for 14-21 days.

-

Extraction: After the incubation period, separate the mycelia from the culture broth by filtration.

-

Mycelial Extraction: Lyophilize the mycelia and then extract with EtOAc at room temperature (3 x 500 mL).

-

Broth Extraction: Extract the culture filtrate with an equal volume of EtOAc (3 x 400 mL).

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Activate_Strain [label="Activate P. similis on PDA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed_Culture [label="Inoculate Seed Culture (PDB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Production_Culture [label="Inoculate Production Culture (PDB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separate [label="Separate Mycelia and Broth", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extract_Mycelia [label="Extract Mycelia (EtOAc)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extract_Broth [label="Extract Broth (EtOAc)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Combine_Extracts [label="Combine Organic Extracts", fillcolor="#FBBC05", fontcolor="#202124"]; Evaporate [label="Evaporate Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Crude_Extract [label="Crude Extract", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Activate_Strain; Activate_Strain -> Seed_Culture; Seed_Culture -> Production_Culture; Production_Culture -> Separate; Separate -> Extract_Mycelia; Separate -> Extract_Broth; Extract_Mycelia -> Combine_Extracts; Extract_Broth -> Combine_Extracts; Combine_Extracts -> Evaporate; Evaporate -> Crude_Extract; }

Caption: Workflow for fungal cultivation and extraction.Isolation and Purification of this compound

This protocol outlines the chromatographic steps for the purification of this compound from the crude fungal extract.

Materials:

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile (ACN) and water (HPLC grade)

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography using a step gradient of n-hexane and EtOAc, followed by EtOAc and methanol (B129727), to afford several fractions.

-

Fraction Monitoring: Monitor the fractions by TLC, visualizing with UV light and/or a suitable staining reagent (e.g., vanillin-sulfuric acid).

-

Sephadex LH-20 Chromatography: Pool the fractions containing cytochalasans and further purify using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

-

Preparative HPLC: Subject the enriched fraction to preparative reversed-phase HPLC on a C18 column. Use a gradient of water and ACN to elute the compounds. For this compound, an isocratic condition of 48% ACN in water has been reported to be effective.

-

Purity Assessment: Assess the purity of the isolated this compound by analytical HPLC and confirm its identity using spectroscopic methods.

Spectroscopic Characterization of this compound

The structure of this compound is confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance, 500 MHz or higher)

-

HR-ESI-MS system

Data Acquisition:

-

¹H NMR and ¹³C NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra to assign all proton and carbon signals and establish the connectivity of the molecule.

-

HR-MS: Infuse a dilute solution of the compound into the ESI source to determine the accurate mass and deduce the elemental composition.

Spectroscopic Data Summary for this compound:

| Nucleus | Key Chemical Shifts (δ, ppm) in Acetone-d₆ |

| ¹H NMR | Characteristic signals for the benzyl (B1604629) group, olefinic protons in the macrocycle, and various methine and methylene (B1212753) protons. |

| ¹³C NMR | Resonances corresponding to the amide and ester carbonyls, aromatic carbons, olefinic carbons, and aliphatic carbons of the isoindolone and macrocyclic rings. |

(Note: For detailed peak assignments, refer to the supplementary information of the cited literature.)

Actin Polymerization Inhibition Assay

This assay measures the effect of this compound on the polymerization of actin in vitro.

Materials:

-

Pyrene-labeled actin

-

G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT)

-

Polymerization buffer (10x KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM imidazole, pH 7.0)

-

Fluorescence microplate reader

Procedure:

-

Actin Preparation: Reconstitute pyrene-labeled G-actin in G-buffer and keep on ice.

-

Reaction Setup: In a 96-well black microplate, add G-buffer and varying concentrations of this compound (dissolved in DMSO, with a final DMSO concentration kept below 1%). Include a vehicle control (DMSO only).

-

Initiation of Polymerization: Add the pyrene-labeled G-actin to each well. Initiate polymerization by adding the 10x polymerization buffer.

-

Fluorescence Monitoring: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity (excitation ~365 nm, emission ~407 nm) over time at room temperature. The fluorescence of pyrene-actin increases significantly upon its incorporation into the F-actin polymer.

-

Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the percent inhibition of polymerization at each concentration of this compound relative to the vehicle control.

Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Actin [label="Prepare Pyrene-labeled G-Actin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup_Reaction [label="Set up Reaction in Microplate\n(G-buffer + this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Actin [label="Add G-Actin to Wells", fillcolor="#34A853", fontcolor="#FFFFFF"]; Initiate_Polymerization [label="Initiate with Polymerization Buffer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitor_Fluorescence [label="Monitor Fluorescence Increase Over Time", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze_Data [label="Analyze Polymerization Rate", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Prepare_Actin; Prepare_Actin -> Setup_Reaction; Setup_Reaction -> Add_Actin; Add_Actin -> Initiate_Polymerization; Initiate_Polymerization -> Monitor_Fluorescence; Monitor_Fluorescence -> Analyze_Data; Analyze_Data -> End; }

Caption: Workflow for the actin polymerization inhibition assay.Conclusion

This compound, a metabolite of fungal origin, continues to be a molecule of significant interest due to its potent biological activity as an inhibitor of actin polymerization. Understanding its fungal producers, biosynthetic origins, and methods for its isolation and characterization are crucial for ongoing research into its potential therapeutic applications. This technical guide provides a foundational resource for scientists and researchers working with this fascinating natural product. Further investigation into the specific biosynthetic gene cluster of this compound and a broader screening of fungal species will undoubtedly reveal more about the diversity and ecological roles of this important class of molecules.

References

Cytochalasin F: A Technical Guide to its Discovery, Background, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin F is a potent, cell-permeable mycotoxin belonging to the cytochalasan class of fungal metabolites. First identified as a product of various fungal species, it exerts its primary biological effect through the disruption of actin polymerization, a fundamental process in eukaryotic cells. This technical guide provides an in-depth overview of the discovery, background, and mechanism of action of this compound. It includes a summary of its biological activities with available quantitative data, detailed experimental protocols for its isolation and the assessment of its impact on actin dynamics, and visualizations of the key cellular pathways it perturbs. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, natural product chemistry, and drug discovery.

Discovery and Background

This compound is a naturally occurring fungal metabolite that has been isolated from various species, including those belonging to the genera Hypoxylon, Preussia, Pyrenophora, and Ascochyta. Like other members of the cytochalasan family, its discovery was rooted in the screening of fungal extracts for bioactive compounds. While the initial discovery of cytochalasans dates back to the 1960s, this compound was identified in subsequent efforts to characterize the diverse array of metabolites produced by these fungi.

Structurally, this compound is characterized by a highly substituted perhydroisoindolone ring fused to a macrocyclic ring. A key distinguishing feature of this compound is the presence of an epoxide group at the C-6 and C-7 positions of the macrocycle. This structural feature is believed to contribute to its potent biological activity.

Producing Organisms:

Chemical Structure

Molecular Formula: C_29H_37NO_5

Molecular Weight: 479.61 g/mol

The chemical structure of this compound is presented below. The numbering of the carbon atoms is based on the standard nomenclature for cytochalasans.

(A chemical structure image would be placed here in a full whitepaper)

The presence of the C6-C7 epoxide is a critical determinant of its bioactivity, with studies suggesting it confers a higher growth inhibitory effect compared to cytochalasins lacking this feature, such as Cytochalasin B.[3][4]

Biological Activity and Mechanism of Action

The primary mechanism of action of this compound, like other cytochalasans, is the disruption of the actin cytoskeleton. The actin cytoskeleton is a dynamic network of protein filaments essential for numerous cellular processes, including cell motility, division, and maintenance of cell shape.

This compound exerts its effect by binding to the barbed (fast-growing) end of filamentous actin (F-actin).[5] This binding event physically blocks the addition of new actin monomers to the filament, thereby inhibiting its elongation. This capping of the barbed end leads to a net depolymerization of actin filaments as the disassembly at the pointed (slow-growing) end continues. The disruption of the delicate equilibrium between actin polymerization and depolymerization has profound consequences for cellular function.

Quantitative Biological Data

While specific IC50 values for this compound are not as extensively reported as for other cytochalasans like B and D, available data indicates its potent activity. One study reported that an epoxy group between C-6 and C-7, as found in this compound, resulted in a higher growth inhibitory effect than Cytochalasin B. For context, the IC50 values for other cytochalasans against various cell lines are provided in the table below.

| Cytochalasan | Cell Line | IC50 (µM) | Reference |

| Deoxaphomin B | HeLa | 4.96 | |

| Cytochalasin B | HeLa | 7.30 | |

| Triseptatin | A549 | 11.28 | |

| Triseptatin | PC-3 | 1.80 | |

| Deoxaphomin B | A549 | 6.91 | |

| Deoxaphomin B | PC-3 | 1.55 |

Experimental Protocols

Isolation and Purification of this compound from Fungal Culture

The following is a generalized protocol for the isolation and purification of cytochalasans from fungal cultures. Specific details may vary depending on the fungal species and culture conditions.

1. Fungal Cultivation:

-

Inoculate a suitable liquid or solid medium (e.g., potato dextrose broth or rice medium) with the producing fungal strain.

-

Incubate the culture under appropriate conditions (e.g., 25°C, shaking for liquid cultures) for a period sufficient for metabolite production (typically 2-4 weeks).

2. Extraction:

-

If using a liquid culture, separate the mycelium from the broth by filtration. Extract the broth with an organic solvent such as ethyl acetate (B1210297) or n-butanol. Extract the mycelial mat separately with a solvent like methanol.

-

If using a solid culture, homogenize the entire culture and extract with ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

Collect fractions and monitor their composition by thin-layer chromatography (TLC).

-

Combine fractions containing the compound of interest based on TLC analysis.

-

Further purify the enriched fractions using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18).

-

Use a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to achieve separation.

4. Characterization:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Actin Polymerization Inhibition Assay

The effect of this compound on actin polymerization can be quantified using various methods. A common in vitro method is the pyrene-actin polymerization assay.

Principle: Pyrene-labeled G-actin exhibits low fluorescence, but upon incorporation into F-actin, its fluorescence intensity increases significantly. This change in fluorescence can be monitored over time to measure the rate of actin polymerization.

Protocol:

-

Reagents and Buffers:

-

Monomeric (G-)actin (unlabeled and pyrene-labeled)

-

General Actin Buffer (G-buffer): e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2.

-

Polymerization Buffer (10X): e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP.

-

This compound stock solution in DMSO.

-

-

Procedure:

-

Prepare a solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin in G-buffer.

-

Aliquot the G-actin solution into a 96-well black microplate.

-

Add this compound at various concentrations to the wells. Include a DMSO control.

-

Initiate polymerization by adding the 10X Polymerization Buffer to each well.

-

Immediately place the plate in a fluorescence plate reader.

-

Monitor the increase in pyrene (B120774) fluorescence over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration of this compound.

-

The rate of polymerization can be determined from the slope of the linear portion of the curve.

-

Calculate the percent inhibition of polymerization at each concentration relative to the control.

-

Determine the IC50 value for the inhibition of actin polymerization.

-

Signaling Pathways and Cellular Effects

The disruption of the actin cytoskeleton by this compound has widespread consequences on cellular signaling and function. The actin cytoskeleton is intricately linked to numerous signaling pathways, including those regulated by the Rho family of small GTPases (RhoA, Rac1, and Cdc42). These GTPases are master regulators of actin dynamics and organization.

The diagram below illustrates the general interplay between Rho GTPases and the actin cytoskeleton, and where cytochalasins, including this compound, intervene.

Figure 1: Simplified signaling pathway of Rho GTPase-mediated actin organization and the point of intervention by this compound.

The inhibition of actin polymerization by this compound leads to the collapse of actin-based structures. For instance, RhoA-induced stress fibers, Rac1-dependent lamellipodia, and Cdc42-mediated filopodia are all dismantled. This disruption, in turn, affects downstream processes such as cell migration, cytokinesis, and endocytosis.

The following diagram illustrates a generalized experimental workflow for studying the effects of this compound.

Figure 2: General experimental workflow for the isolation and biological evaluation of this compound.

Conclusion

This compound is a valuable tool compound for studying the dynamics and functions of the actin cytoskeleton. Its potent inhibitory effect on actin polymerization allows researchers to probe the role of actin in a wide range of cellular processes. With a growing understanding of the intricate connections between the cytoskeleton and cellular signaling, the potential for targeting actin dynamics for therapeutic purposes is an active area of research. This technical guide provides a foundational understanding of this compound, from its discovery to its molecular mechanism, to aid researchers and drug development professionals in their endeavors. Further research is warranted to fully elucidate the specific cellular targets and signaling pathways modulated by this compound, which may open new avenues for its application in biomedical research and drug discovery.

References

- 1. The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytochalasins block actin filament elongation by binding to high affinity sites associated with F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

Cytochalasin F: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin F is a member of the cytochalasan family, a group of fungal secondary metabolites known for their potent effects on the actin cytoskeleton. These compounds have garnered significant interest in cell biology and drug discovery due to their ability to disrupt fundamental cellular processes by inhibiting actin polymerization. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound possesses the characteristic cytochalasan core, which consists of a highly substituted perhydroisoindolone ring fused to a macrocyclic ring. The defining feature of this compound is the presence of an epoxide group at the C6-C7 position of the macrocyclic ring, which is believed to contribute to its enhanced biological activity compared to other cytochalasins like Cytochalasin B.

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₇NO₅ | [1] |

| Molecular Weight | 479.61 g/mol | [1] |

| CAS Number | 36084-18-1 | N/A |

| Appearance | White solid | [2] |

| Melting Point | Not reported | |

| Solubility | Soluble in DMSO, ethanol, and other organic solvents. Sparingly soluble in water. | [3][4] |

Spectral Data:

The structural elucidation of this compound is supported by various spectroscopic techniques. Below is a summary of available nuclear magnetic resonance (NMR) data.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound in Acetone-d₆

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 174.1 | - |

| 3 | 59.1 | 3.35 (m) |

| 4 | 48.9 | 2.85 (m) |

| 5 | 37.5 | 2.40 (m) |

| 6 | 60.1 | 3.20 (d, 4.0) |

| 7 | 61.9 | 3.55 (dd, 4.0, 2.5) |

| 8 | 40.8 | 2.60 (m) |

| 9 | 47.2 | 2.15 (m) |

| 10 | 32.1 | 1.70 (m), 1.95 (m) |

| 11 | - | - |

| 12 | - | - |

| 13 | 133.2 | 5.70 (m) |

| 14 | 128.9 | 5.50 (m) |

| 15 | 34.5 | 2.30 (m) |

| 16 | 78.1 | 4.95 (d, 9.0) |

| 17 | 39.1 | 2.05 (m) |

| 18 | 21.1 | 1.05 (d, 7.0) |

| 19 | 135.4 | 5.80 (dd, 15.0, 9.0) |

| 20 | 129.8 | 5.60 (d, 15.0) |

| 21 | 68.9 | 4.20 (m) |

| 22 | 170.2 | - |

| 23 | 21.3 | 2.00 (s) |

| 1' | 138.5 | - |

| 2'/6' | 129.4 | 7.25 (m) |

| 3'/5' | 128.9 | 7.30 (m) |

| 4' | 127.0 | 7.20 (m) |

| C-CH₃ (on C17) | 16.5 | 0.95 (d, 6.5) |

Note: The complete assignment of all signals requires 2D NMR techniques. The data presented is a compilation from available literature and may be subject to minor variations based on experimental conditions.

Biological Activity and Mechanism of Action

The primary biological effect of this compound, like other members of its class, is the disruption of the actin cytoskeleton. This is achieved through its high-affinity binding to the barbed (plus) end of filamentous actin (F-actin). This binding event physically blocks the addition of new actin monomers, thereby inhibiting filament elongation. The inhibition of this fundamental cellular process leads to a cascade of downstream effects, including alterations in cell morphology, inhibition of cell motility, and disruption of cytokinesis.

The presence of the C6-C7 epoxide group in this compound is thought to enhance its binding affinity and inhibitory potency compared to hydroxylated analogs like Cytochalasin B.

Caption: Inhibition of actin polymerization by this compound.

The disruption of the actin cytoskeleton by cytochalasins can impact various signaling pathways. For instance, alterations in actin dynamics have been shown to influence the activity of protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) pathways. Furthermore, the integrity of the actin cytoskeleton is crucial for the function of certain ion channels and transporters, and its disruption can lead to changes in their activity.

Caption: Cellular consequences of actin disruption by this compound.

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated from fungal cultures, such as those of Phoma species. The general workflow involves fermentation, extraction of the fungal biomass and culture medium, followed by chromatographic purification.

Caption: Workflow for isolating this compound.

Detailed Protocol for Purification (General Example):

-

Extraction: The fungal culture (biomass and medium) is extracted exhaustively with an organic solvent such as ethyl acetate (B1210297). The organic phases are combined and concentrated under reduced pressure to yield a crude extract.

-

Initial Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate compounds based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing cytochalasins, as identified by TLC and preliminary analysis, are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column. A gradient of acetonitrile (B52724) and water is typically used for elution.

-

Compound Identification: The purity and identity of the isolated this compound are confirmed by analytical HPLC, mass spectrometry, and NMR spectroscopy.

In Vitro Actin Polymerization Assay

The effect of this compound on actin polymerization can be quantified using a pyrene-labeled actin assay. Pyrene-labeled G-actin exhibits low fluorescence, which increases significantly upon its incorporation into F-actin. This change in fluorescence can be monitored over time to determine the kinetics of actin polymerization.

Protocol Outline:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare pyrene-labeled G-actin and unlabeled G-actin in a low ionic strength buffer (G-buffer).

-

Prepare a polymerization-inducing buffer (P-buffer) containing KCl and MgCl₂.

-

-

Assay Procedure:

-

In a fluorometer cuvette, mix G-actin (typically a mixture of labeled and unlabeled actin) with G-buffer and varying concentrations of this compound (or DMSO for control).

-

Initiate polymerization by adding P-buffer.

-

Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 407 nm) over time.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time. The initial rate of fluorescence increase corresponds to the rate of actin polymerization.

-

Compare the polymerization rates in the presence of different concentrations of this compound to the control to determine its inhibitory effect.

-

Conclusion

This compound is a potent inhibitor of actin polymerization with a distinct chemical structure that contributes to its biological activity. This technical guide has provided a comprehensive overview of its chemical and physical properties, mechanism of action, and relevant experimental protocols. Further research into the specific downstream signaling effects and the development of more detailed analytical data will continue to enhance our understanding of this important molecule and its potential applications in research and medicine.

References

Cytochalasin F: A Deep Dive into its Mechanism of Action on Actin Filaments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasins are a class of fungal metabolites well-documented for their profound effects on the actin cytoskeleton. These molecules are indispensable tools in cell biology for dissecting actin-mediated cellular processes. While the family of cytochalasins is extensive, this guide focuses on the mechanism of action of Cytochalasin F on actin filaments. It is important to note that while the general mechanism of action is conserved across the cytochalasan family, specific quantitative data for this compound is limited in the current scientific literature. Therefore, where specific data for this compound is unavailable, this guide will draw upon the extensive research conducted on closely related and well-characterized analogs, primarily Cytochalasin D and B, to provide a comprehensive understanding of its likely biochemical and cellular effects.

The actin cytoskeleton is a dynamic network of protein filaments that plays a crucial role in a multitude of cellular functions, including cell motility, division, and maintenance of cell shape. The constant polymerization and depolymerization of actin filaments, a process tightly regulated by a host of actin-binding proteins, is central to these functions. Cytochalasins exert their potent biological effects by interfering with this dynamic equilibrium.

Core Mechanism of Action: Capping the Barbed End

The primary mechanism by which cytochalasins, including presumably this compound, disrupt actin dynamics is by binding to the barbed (or fast-growing) end of actin filaments (F-actin).[1][2][3][4] This binding event has several key consequences:

-

Inhibition of Monomer Addition: By capping the barbed end, cytochalasins physically obstruct the addition of new actin monomers (G-actin) to the growing filament.[1] This effectively halts filament elongation at this end.

-

Inhibition of Depolymerization: The binding of cytochalasins also stabilizes the barbed end, thereby inhibiting the dissociation of actin monomers.

-

Shift in the G-actin/F-actin Equilibrium: The net effect of inhibiting both polymerization and depolymerization at the barbed end is a shift in the cellular equilibrium towards G-actin, leading to a net depolymerization of actin filaments over time.

While cytochalasins exhibit a high affinity for the barbed end of F-actin, their interaction with monomeric G-actin is significantly weaker.

Quantitative Data on Cytochalasan-Actin Interaction

| Parameter | Cytochalasin D | Cytochalasin B | Reference |

| Binding Affinity (Kd) for F-actin | ~2 nM | ~40 nM | |

| IC50 for Actin Elongation Inhibition | ~10 nM | ~200 nM |

Potential for Filament Severing

Emerging evidence suggests that at higher concentrations, some cytochalasins, such as Cytochalasin D, can induce the severing of actin filaments. This activity is distinct from their capping function and contributes to the overall disruption of the actin cytoskeleton. The precise mechanism of severing is still under investigation but is thought to involve the introduction of structural strain within the filament.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of cytochalasins with actin filaments. These protocols can be adapted for the study of this compound.

Actin Polymerization Assay (Pyrene-Labeled Actin)

This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin.

Materials:

-

Monomeric pyrene-labeled G-actin

-

Unlabeled G-actin

-

General Actin Buffer (G-buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT

-

Polymerization Buffer (10X KMEI): 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl (pH 7.0)

-

This compound stock solution (in DMSO)

-

Fluorometer

Protocol:

-

Prepare a solution of G-actin (typically 2-4 µM) with 5-10% pyrene-labeled G-actin in G-buffer.

-

Add varying concentrations of this compound (or DMSO as a control) to the G-actin solution and incubate for a short period on ice.

-

Initiate polymerization by adding 1/10th volume of 10X KMEI buffer.

-

Immediately place the sample in a fluorometer and record the fluorescence intensity (Excitation: 365 nm, Emission: 407 nm) over time.

-

The rate of polymerization is determined from the slope of the fluorescence curve during the elongation phase.

Actin Co-sedimentation Assay

This assay is used to determine the binding of a compound to F-actin by separating filamentous actin (pellet) from monomeric actin (supernatant) via ultracentrifugation.

Materials:

-

Purified F-actin

-

This compound

-

Ultracentrifuge

-

SDS-PAGE equipment

Protocol:

-

Polymerize G-actin to F-actin by incubation with polymerization buffer.

-

Incubate the pre-formed F-actin with varying concentrations of this compound for a specified time at room temperature.

-

Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes to pellet the F-actin.

-

Carefully separate the supernatant from the pellet.

-

Analyze the amount of actin in the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or densitometry. A decrease in actin in the supernatant in the presence of this compound indicates binding.

Total Internal Reflection Fluorescence (TIRF) Microscopy of Single Actin Filaments

This advanced technique allows for the direct visualization of the effect of this compound on the elongation and depolymerization of individual actin filaments in real-time.

Materials:

-

Glass coverslips coated with biotinylated BSA and neutravidin

-

Biotin-phalloidin stabilized actin filament "seeds"

-

Monomeric actin (partially labeled with a fluorescent dye, e.g., Alexa Fluor 488)

-

TIRF microscope with a sensitive camera

Protocol:

-

Assemble a flow cell with the coated coverslip.

-

Introduce biotin-phalloidin actin seeds, which will bind to the neutravidin-coated surface.

-

Flow in a solution containing fluorescently labeled G-actin and ATP to observe filament elongation from the barbed ends of the seeds.

-

Introduce a solution containing G-actin and this compound at various concentrations.

-

Record time-lapse images of the elongating filaments to measure the rate of elongation.

-

To measure the effect on depolymerization, first elongate filaments and then replace the G-actin solution with a buffer containing this compound and observe the rate of filament shortening.

Visualizing the Mechanism and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of this compound action on an actin filament.

Caption: Experimental workflow for the actin polymerization assay.

Caption: Experimental workflow for TIRF microscopy of single actin filaments.

Conclusion and Future Directions

This compound, like its well-studied counterparts, is a potent inhibitor of actin filament dynamics. Its primary mechanism of action is the capping of the barbed end of F-actin, which prevents both the addition and loss of actin monomers. This disruption of actin dynamics has profound consequences for cellular processes that rely on a functional and dynamic actin cytoskeleton.

While the qualitative mechanism of this compound is inferred from the broader cytochalasan family, there is a clear need for further research to determine its specific binding kinetics and inhibitory constants. Such studies will be crucial for its precise application as a research tool and for a more complete understanding of the structure-activity relationships within this important class of natural products. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytochalasins block actin filament elongation by binding to high affinity sites associated with F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of cytochalasin: evidence that it binds to actin filament ends - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Binding of Cytochalasin F to F-actin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between Cytochalasin F and filamentous actin (F-actin). It delves into the mechanism of action, presents available quantitative data for related compounds, details relevant experimental protocols, and provides visualizations of the key processes involved. While specific quantitative binding data for this compound is limited in publicly available literature, this guide leverages extensive research on closely related cytochalasans, particularly Cytochalasin D, to infer its mechanism and provides the tools for its empirical determination.

Introduction: The Cytochalasan Family of Actin Inhibitors

Cytochalasans are a large family of fungal metabolites renowned for their potent effects on the actin cytoskeleton.[1] The actin cytoskeleton is a dynamic network of protein filaments essential for numerous cellular processes, including cell motility, division, and maintenance of cell morphology. By interfering with actin dynamics, cytochalasans have become invaluable tools in cell biology research and are explored for their therapeutic potential.

The primary mechanism of action for most cytochalasans is the inhibition of actin polymerization.[1] They achieve this by binding with high affinity to the barbed (fast-growing) end of F-actin filaments. This "capping" action physically obstructs the addition of new globular actin (G-actin) monomers, thereby halting filament elongation.[1]

Mechanism of this compound Binding to F-actin

This compound belongs to the cytochalasan family and is expected to share the fundamental mechanism of action of binding to the barbed end of F-actin. The binding site for cytochalasans has been identified in the hydrophobic cleft between subdomains 1 and 3 of the actin monomer at the filament's barbed end.[2] This interaction is highly specific to F-actin, with a significantly lower affinity for monomeric G-actin.[2]

The binding of a cytochalasan molecule to the terminal actin subunit of a filament effectively blocks the addition of the next incoming G-actin monomer, thus inhibiting filament growth. While the primary effect is the inhibition of elongation, some studies suggest that certain cytochalasans can also induce depolymerization of existing actin filaments.

Based on structure-activity relationship studies of various cytochalasans, the presence of an epoxy group between C-6 and C-7 in the chemical structure, as is the case for this compound, is associated with a more potent inhibitory effect on cell growth compared to a hydroxyl group at the same position, as seen in Cytochalasin B. This suggests that this compound is likely a potent inhibitor of actin polymerization.

Figure 1: Proposed mechanism of this compound binding to the barbed end of an F-actin filament, leading to the inhibition of polymerization.

Quantitative Data on Cytochalasan-Actin Binding

| Compound | Parameter | Value | Species/System | Reference |

| This compound | Kd (F-actin) | Not Reported | - | - |

| IC50 (Actin Polymerization) | Not Reported | - | - | |

| Cytochalasin D | Kd (F-actin) | ~2 nM | In vitro | |

| Kd (G-actin) | ~2-20 µM | In vitro | ||

| Half-maximal Inhibition (Elongation) | 10 nM | Dictyostelium discoideum actin | ||

| Cytochalasin B | Kd (F-actin) | ~40 nM | In vitro (in the absence of ATP) | |

| Half-maximal Inhibition (Elongation) | 200 nM | Dictyostelium discoideum actin |

Experimental Protocols

To empirically determine the binding affinity and kinetics of this compound to F-actin, several well-established experimental protocols can be employed. The following are detailed methodologies for key assays.

Actin Co-sedimentation Assay

This assay is a straightforward method to determine if a ligand binds to F-actin.

Objective: To qualitatively and quantitatively assess the binding of this compound to F-actin.

Principle: F-actin, being a polymer, can be pelleted by ultracentrifugation. If this compound binds to F-actin, it will co-sediment with the actin filaments. The amount of this compound in the pellet and supernatant can be quantified to determine binding affinity.

Materials:

-

Purified G-actin

-

This compound stock solution (in DMSO)

-

Polymerization buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM ATP)

-

G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT)

-

Ultracentrifuge with a suitable rotor (e.g., TLA100)

-

SDS-PAGE equipment and reagents

-

Densitometer or quantitative mass spectrometry for analysis

Procedure:

-

Actin Polymerization:

-

Prepare a solution of G-actin in G-buffer.

-

Induce polymerization by adding polymerization buffer and incubate at room temperature for at least 1 hour.

-

-

Binding Reaction:

-

In ultracentrifuge tubes, mix a constant concentration of the pre-formed F-actin with varying concentrations of this compound.

-

Include control tubes with F-actin alone and this compound alone.

-

Incubate the mixtures at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

-

-

Ultracentrifugation:

-

Centrifuge the samples at high speed (e.g., 100,000 x g) for 20-30 minutes at 4°C to pellet the F-actin.

-

-

Sample Analysis:

-

Carefully separate the supernatant from the pellet.

-

Resuspend the pellet in a volume of buffer equal to the supernatant volume.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE to visualize the actin distribution.

-

Quantify the amount of this compound in the supernatant and pellet fractions using an appropriate method (e.g., HPLC or mass spectrometry if a labeled version is not available).

-

-

Data Analysis:

-

Plot the concentration of bound this compound versus the free concentration of this compound.

-

Fit the data to a binding isotherm (e.g., Scatchard plot) to determine the dissociation constant (Kd) and stoichiometry of binding.

-

Figure 2: Workflow for the actin co-sedimentation assay to determine the binding of this compound to F-actin.

Pyrene-Actin Polymerization Assay

This fluorescence-based assay is a sensitive method to monitor the kinetics of actin polymerization in real-time.

Objective: To determine the effect of this compound on the rate and extent of actin polymerization.

Principle: G-actin can be covalently labeled with N-(1-pyrenyl)iodoacetamide. The fluorescence of pyrene-labeled G-actin is low, but it increases significantly upon its incorporation into F-actin. This change in fluorescence can be monitored over time to study polymerization kinetics.

Materials:

-

Pyrene-labeled G-actin

-

Unlabeled G-actin

-

This compound stock solution (in DMSO)

-

Polymerization buffer

-

G-buffer

-

Fluorometer with excitation at ~365 nm and emission at ~407 nm

Procedure:

-

Preparation of Actin Monomers:

-

Prepare a mixture of unlabeled and pyrene-labeled G-actin (typically 5-10% labeled) in G-buffer on ice.

-

-

Assay Setup:

-

In a fluorometer cuvette, add the actin monomer mixture and varying concentrations of this compound or a vehicle control (DMSO).

-

-

Initiation of Polymerization:

-

Initiate polymerization by adding polymerization buffer to the cuvette.

-

Immediately start recording the fluorescence intensity over time.

-

-

Data Acquisition:

-

Monitor the fluorescence increase until it reaches a plateau, indicating that the polymerization has reached a steady state.

-

-

Data Analysis:

-

The initial rate of polymerization can be determined from the slope of the early phase of the fluorescence curve.

-

The extent of polymerization is proportional to the final fluorescence intensity.

-

Plot the initial rate of polymerization or the final fluorescence intensity as a function of this compound concentration to determine the IC50 value.

-

Conclusion

This compound, as a member of the cytochalasan family, is a potent modulator of the actin cytoskeleton. While direct quantitative data on its binding to F-actin remains to be fully elucidated, its chemical structure suggests a high efficacy in inhibiting actin polymerization by capping the barbed end of actin filaments. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively characterize the interaction of this compound with F-actin, thereby enabling a deeper understanding of its molecular mechanism and facilitating its use as a tool in cell biology and drug development. The provided visualizations offer a clear conceptual understanding of the binding mechanism and experimental workflows. Further research is warranted to establish the precise binding kinetics and affinity of this compound, which will be crucial for its application in advanced research and therapeutic contexts.

References

For Immediate Release

A Deep Dive into the Molecular Mechanisms of a Potent Actin Cytoskeleton Inhibitor for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the primary cellular targets of Cytochalasin F, a mycotoxin known for its profound effects on the actin cytoskeleton. By elucidating its mechanism of action, this document serves as a critical resource for researchers investigating cytoskeletal dynamics, cell motility, and for professionals in the field of drug development exploring novel therapeutic avenues.

Executive Summary

This compound, a member of the cytochalasan family of fungal metabolites, exerts its potent biological effects primarily by targeting actin, a critical component of the eukaryotic cytoskeleton. This guide synthesizes the current understanding of this compound's interaction with actin, presenting quantitative data on its inhibitory activities, detailed experimental protocols for its study, and an exploration of the downstream signaling pathways affected by its action. The central mechanism of this compound involves its high-affinity binding to the barbed (plus) end of filamentous actin (F-actin), effectively capping the filament and preventing both the addition and dissociation of actin monomers. This disruption of actin dynamics leads to a cascade of cellular consequences, including inhibition of cell proliferation, induction of apoptosis, and alterations in cell morphology and motility.

Primary Cellular Target: The Actin Cytoskeleton

The actin cytoskeleton is a dynamic and intricate network of protein filaments that plays a fundamental role in a myriad of cellular processes, including cell division, migration, intracellular transport, and the maintenance of cell shape. The fundamental subunit of this network is the globular actin (G-actin) protein, which polymerizes to form filamentous actin (F-actin). The dynamic nature of the cytoskeleton is dependent on the tightly regulated processes of actin polymerization and depolymerization.

This compound directly interferes with this dynamic equilibrium. Like other members of the cytochalasan family, its primary molecular target is F-actin.[1][2][3]

Mechanism of Action: Capping the Barbed End

Cytochalasins, including this compound, exhibit a specific and potent mechanism of action by binding to the fast-growing barbed end of F-actin.[1][2] This binding event has two major consequences:

-

Inhibition of Elongation: By capping the barbed end, this compound physically obstructs the addition of new G-actin monomers, thereby halting filament growth.

-

Inhibition of Depolymerization: The binding also stabilizes the barbed end, preventing the dissociation of existing actin subunits.

This dual inhibition of both assembly and disassembly at the barbed end effectively freezes the dynamic nature of the actin cytoskeleton, leading to profound and often detrimental effects on cellular function.

Quantitative Analysis of this compound Activity

The potency of this compound as a cytoskeletal disruptor and cytotoxic agent has been quantified in several studies. The following tables summarize the available data on its growth-inhibitory effects on various cancer cell lines.

Table 1: Growth Inhibitory IC50 of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-small cell lung cancer | > 79.7 |

| B16F10 | Melanoma | 8.8 |

| Hs683 | Oligodendroglioma | 20.3 |

| OE21 | Esophageal cancer | 12.5 |

| SKMEL28 | Melanoma | 89.9 |

| U373 | Glioblastoma | 25.9 |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

It is noteworthy that this compound has been reported to exhibit a higher growth inhibitory effect than Cytochalasin B, another well-studied member of the family, suggesting its potential as a potent cytotoxic agent.

Experimental Protocols

To facilitate further research into the cellular effects of this compound, this section provides detailed methodologies for key experiments.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Following treatment, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the viability against the log of the drug concentration.

Visualization of the Actin Cytoskeleton: Fluorescence Microscopy

Fluorescence microscopy is a powerful technique to directly observe the effects of this compound on the actin cytoskeleton.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound at the desired concentration and for the appropriate time.

-

Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde in phosphate-buffered saline (PBS), to preserve the cellular structures.

-

Permeabilization: Permeabilize the cell membranes with a detergent, like 0.1% Triton X-100 in PBS, to allow for the entry of staining reagents.

-

F-actin Staining: Stain the filamentous actin with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., Phalloidin-Rhodamine). Phalloidin has a high affinity for F-actin.

-

Nuclear Staining (Optional): Counterstain the nuclei with a fluorescent DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize the stained cells using a fluorescence microscope equipped with the appropriate filters.

Signaling Pathways and Downstream Effects

The disruption of the actin cytoskeleton by this compound triggers a cascade of downstream signaling events, ultimately impacting cell fate.

Induction of Apoptosis

A primary consequence of profound actin cytoskeleton disruption is the induction of programmed cell death, or apoptosis. While the precise signaling cascade initiated by this compound is not fully elucidated, it is known that disruption of the actin network can trigger apoptosis through various mechanisms. This can involve the activation of caspase cascades, which are central executioners of apoptosis. For instance, studies with other cytochalasins have shown the involvement of both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.

Caption: Proposed signaling cascade for this compound-induced apoptosis.

Interference with Rho GTPase Signaling

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. They control the formation of various actin-based structures such as stress fibers, lamellipodia, and filopodia. Given the intimate relationship between Rho GTPases and the actin cytoskeleton, it is highly probable that the effects of this compound are, at least in part, mediated through the modulation of Rho GTPase signaling pathways. Disruption of the actin cytoskeleton by cytochalasins can lead to a feedback loop affecting the activity of these GTPases. For example, cytochalasin D has been shown to influence RhoA activity. Further investigation is warranted to delineate the specific effects of this compound on individual Rho family members and their downstream effectors.

Caption: The interplay between Rho GTPase signaling and the actin cytoskeleton, a likely point of intervention for this compound.

Conclusion and Future Directions

This compound is a potent inhibitor of actin polymerization, primarily targeting the barbed end of F-actin. This activity leads to significant disruption of the actin cytoskeleton, resulting in growth inhibition and apoptosis in various cell types, particularly cancer cells. While its primary target is well-established, further research is needed to fully elucidate the specific signaling pathways that are perturbed by this compound. A deeper understanding of its interaction with actin at the molecular level, including precise binding affinities and the impact on different actin isoforms, will be crucial. Such knowledge will not only advance our fundamental understanding of cytoskeletal dynamics but also pave the way for the potential development of novel anti-cancer therapies that exploit the unique vulnerabilities of the cancer cell cytoskeleton.

References

The Intricate Biological Activities of Cytochalasan Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasans are a large and structurally diverse family of fungal secondary metabolites that have garnered significant attention in the scientific community for their potent and varied biological activities.[1] First isolated in the 1960s, these mycotoxins are characterized by a highly substituted perhydroisoindolone core fused to a macrocyclic ring.[1] Their most well-documented mechanism of action is the disruption of the actin cytoskeleton, a critical component of eukaryotic cells responsible for maintaining cell shape, motility, and division.[2][3] By interacting with actin filaments, cytochalasans can induce a cascade of cellular events, leading to a broad spectrum of biological effects, including cytotoxicity, antimicrobial activity, and the modulation of various signaling pathways.[4] This in-depth technical guide provides a comprehensive overview of the biological activities of different cytochalasan compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Biological Activity of Cytochalasan Compounds

The biological potency of cytochalasan compounds varies significantly depending on their specific chemical structure, the biological system under investigation, and the specific endpoint being measured. The following tables summarize the quantitative data on the cytotoxic, antimicrobial, and anti-inflammatory activities of a selection of cytochalasan compounds, primarily reported as half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) values.

Table 1: Cytotoxic Activity of Cytochalasan Compounds against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference(s) |

| Cytochalasin B | HeLa (Cervical Cancer) | 7.9 | |

| M109c (Lung Carcinoma) | 3 | ||

| P388/ADR (Leukemia) | >30 | ||

| Cytochalasin D | A549 (Lung Cancer) | 12 ± 3 | |

| CT26 (Colon Carcinoma) | 0.24 - 15 (dose-dependent) | ||

| HeLa (Cervical Cancer) | 4.96 | ||

| Cytochalasin H | HeLa (Cervical Cancer) | 35.69 | |

| Chaetoglobosin A | PC-3 (Prostate Cancer) | 0.42 µg/mL | |

| HUVEC (Endothelial Cells) | 0.78 µg/mL | ||

| Deoxaphomin B | HeLa (Cervical Cancer) | 4.96 | |

| Triseptatin | HeLa (Cervical Cancer) | >50 |

Table 2: Antimicrobial Activity of Cytochalasan Compounds

| Compound | Microorganism | MIC (µg/mL) | Reference(s) |

| 18-metoxycytochalasin J | Shigella flexneri SDINT | 128 | |

| Staphylococcus aureus ATCC 25923 | 128 | ||

| Cytochalasin H | Shigella flexneri SDINT | 128 | |

| Staphylococcus aureus ATCC 25923 | 256 | ||

| Cytochalasin J | Shigella flexneri SDINT | 128 | |

| Aspergicytochalasin D | Staphylococcus aureus | 64 | |

| Aspergicytochalasin C | Staphylococcus aureus | 128 | |

| Chaetoglobosin P | Cryptococcus neoformans H99 | 6.3 | |

| Aspergillus fumigatus | 12.5 | ||

| Candida albicans | >50 |

Table 3: Anti-inflammatory Activity of Cytochalasan Compounds

| Compound | Assay | IC50 (µM) | Reference(s) |

| Aspergicytochalasin A | NO Production Inhibition | <40 | |

| Aspergicytochalasin C | NO Production Inhibition | <40 | |

| Aspergicytochalasin E | NO Production Inhibition | <40 | |

| Aspergicytochalasin F | NO Production Inhibition | <40 |

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to assess the biological activity of cytochalasan compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. The concentration of the formazan is directly proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the cytochalasan compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, remove the treatment medium.

-

Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.

-

Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Incubate the plate at 37°C for 15 minutes with shaking.

-

Measure the absorbance at 492 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

-

MTT Assay Workflow for Cytotoxicity Assessment.

Cell Migration Assessment: Wound Healing (Scratch) Assay

The wound healing assay is a simple and widely used method to study directional cell migration in vitro.

-

Principle: A "scratch" or cell-free area is created in a confluent cell monolayer. The rate at which the cells migrate to close the scratch is monitored over time, providing a measure of cell migration.

-

Protocol:

-

Seed cells in a culture plate to create a confluent monolayer.

-

Create a "scratch" in the monolayer using a sterile pipette tip.

-

Wash the cells with phosphate-buffered saline (PBS) to remove dislodged cells.

-

Replace the medium with fresh medium containing the cytochalasan compound at the desired concentration.

-

Capture images of the scratch at different time points (e.g., 0, 6, 12, and 24 hours) using a microscope.

-

Measure the width of the scratch at each time point and calculate the rate of wound closure.

-

Wound Healing Assay Workflow for Cell Migration Analysis.

Actin Polymerization Assay

This assay measures the effect of compounds on the polymerization of actin monomers (G-actin) into filaments (F-actin).

-

Principle: The fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin. This change in fluorescence is used to monitor the kinetics of actin polymerization.

-

Protocol:

-

Prepare a solution of pyrene-labeled G-actin in a low-ionic-strength buffer (G-buffer).

-

Add the cytochalasan compound at various concentrations to the G-actin solution.

-

Initiate polymerization by adding a high-ionic-strength buffer (polymerization buffer) containing KCl and MgCl2.

-

Monitor the increase in pyrene (B120774) fluorescence over time using a fluorometer with excitation at ~365 nm and emission at ~407 nm.

-

Analyze the polymerization curves to determine the effect of the compound on the lag phase, elongation rate, and steady-state fluorescence.

-

Actin Polymerization Assay Workflow.

Signaling Pathways Modulated by Cytochalasan Compounds

The primary molecular target of cytochalasans is actin. By disrupting the normal dynamics of the actin cytoskeleton, these compounds trigger a variety of downstream signaling events that ultimately determine the cellular response.

Induction of Apoptosis

Many cytochalasan compounds have been shown to induce apoptosis, or programmed cell death, in various cell types, particularly cancer cells. The disruption of the actin cytoskeleton is a major stress signal that can activate apoptotic pathways.

-

Intrinsic (Mitochondrial) Pathway: This pathway is a common mechanism of cytochalasan-induced apoptosis. Disruption of the actin cytoskeleton can lead to the activation of pro-apoptotic Bcl-2 family proteins, such as Bax and Bak. These proteins permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Cytochalasan-Induced Intrinsic Apoptosis Pathway.

Modulation of Rho GTPase Signaling

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton. They cycle between an active GTP-bound state and an inactive GDP-bound state. The dynamic organization of the actin cytoskeleton is tightly controlled by the interplay between these GTPases.

-

Impact of Cytochalasans: By directly disrupting actin filaments, cytochalasans can indirectly affect the activity and localization of Rho GTPases and their downstream effectors. For instance, the disassembly of actin stress fibers, which are regulated by RhoA, can lead to a feedback mechanism that alters RhoA activity. Similarly, the disruption of lamellipodia and filopodia, which are controlled by Rac1 and Cdc42 respectively, can impact their signaling pathways. The precise effects of cytochalasans on Rho GTPase signaling can be complex and cell-type dependent, leading to a variety of cellular responses, including changes in cell morphology, adhesion, and migration.

Interplay between Cytochalasans, the Actin Cytoskeleton, and Rho GTPases.

Conclusion

Cytochalasan compounds represent a fascinating and pharmacologically important class of natural products. Their ability to potently and specifically target the actin cytoskeleton makes them invaluable tools for cell biology research and promising lead compounds for the development of new therapeutic agents, particularly in the field of oncology. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and an exploration of the key signaling pathways they modulate. Further research into the vast chemical diversity of cytochalasans and their precise molecular interactions will undoubtedly continue to uncover new biological insights and therapeutic opportunities.

References

Unveiling the Cytochalasans: A Technical Guide to Fungal Secondary Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasans are a large and structurally diverse family of secondary metabolites produced by a wide variety of fungi.[1] Characterized by a highly substituted perhydroisoindolone core fused to a macrocyclic ring, these compounds have garnered significant attention from the scientific community due to their potent and varied biological activities.[2] Their ability to interact with fundamental cellular processes, most notably actin polymerization, has made them invaluable tools in cell biology research and promising candidates for drug development.[3] This in-depth technical guide provides a comprehensive overview of cytochalasans, focusing on their quantitative biological data, detailed experimental protocols for their study, and visualization of their associated signaling pathways and experimental workflows.

Core Concepts

Cytochalasans are biosynthesized by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[4] The structural diversity within the cytochalasan family arises from variations in the polyketide chain length, the amino acid incorporated by the NRPS, and a wide array of subsequent enzymatic modifications, including oxidations, reductions, and cyclizations.[4] These structural variations lead to a broad spectrum of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects.

Quantitative Biological Data of Cytochalasans

The biological activities of cytochalasans have been extensively quantified, providing valuable data for structure-activity relationship (SAR) studies and for identifying promising therapeutic leads. The following tables summarize the reported cytotoxic and antimicrobial activities of various cytochalasans.

Table 1: Cytotoxicity of Cytochalasans Against Various Cancer Cell Lines (IC50 in µM)

| Cytochalasan | Cell Line | IC50 (µM) | Reference |

| Triseptatin | L929 (Mouse Fibroblast) | 1.80 | |

| Triseptatin | KB3.1 (HeLa Carcinoma) | 11.28 | |

| Triseptatin | MCF-7 (Human Breast Adenocarcinoma) | 4.65 | |

| Triseptatin | A549 (Human Lung Carcinoma) | 6.23 | |

| Triseptatin | PC-3 (Human Prostate Cancer) | 5.87 | |

| Triseptatin | SKOV-3 (Ovarian Carcinoma) | 3.44 | |

| Triseptatin | A431 (Squamous Cell Carcinoma) | 4.98 | |

| Deoxaphomin B | L929 (Mouse Fibroblast) | 1.55 | |

| Deoxaphomin B | KB3.1 (HeLa Carcinoma) | 6.91 | |